6-iodo-6H-quinolin-4-one
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Overview
Description
6-Iodo-4-oxo-quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, particularly due to their antibacterial, antiviral, and anticancer properties
Preparation Methods
6-Iodo-4-oxo-quinoline can be synthesized through various methods. One common approach involves a one-pot, three-component reaction using iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes with trifluoroacetic acid as a catalyst under acidic conditions . This method offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .
Chemical Reactions Analysis
6-Iodo-4-oxo-quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using palladium-catalyzed transformations.
Oxidation and Reduction Reactions: The keto group at the 4th position can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
6-Iodo-4-oxo-quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its ability to inhibit microbial adhesion and biofilm formation.
Cancer Research: The compound has shown potential as an antiproliferative agent against cancer cells.
Biological Studies: It is used to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 6-iodo-4-oxo-quinoline involves its interaction with various molecular targets. The iodine atom and the keto group enhance the compound’s ability to bind to specific enzymes and receptors, inhibiting their activity . This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
6-Iodo-4-oxo-quinoline can be compared with other quinoline derivatives such as 6-chloro-4-oxo-quinoline and 6-bromo-4-oxo-quinoline . While all these compounds share a similar quinoline backbone, the presence of different halogen atoms (iodine, chlorine, bromine) at the 6th position results in variations in their reactivity and biological activities . For instance, 6-iodo-4-oxo-quinoline has shown higher antimicrobial activity compared to its chloro and bromo counterparts .
Properties
Molecular Formula |
C9H6INO |
---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
6-iodo-6H-quinolin-4-one |
InChI |
InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-6H |
InChI Key |
CEXILFOWSWFWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=O)C2=CC1I |
Origin of Product |
United States |
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